2-(1-oxophthalazin-2(1H)-yl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-oxophthalazin-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-14-11-6-2-1-5-10(11)9-16-17(14)13-8-4-3-7-12(13)15(19)20/h1-9H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRZCOLYSOZBOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)C3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Transformations of 2 1 Oxophthalazin 2 1h Yl Benzoic Acid and Its Analogs
Reactivity Profiling at the Phthalazinone Nitrogen Atom (N-2)
The nitrogen atom at the 2-position (N-2) of the phthalazinone ring is a key site for synthetic modifications. Its nucleophilic character, influenced by the adjacent carbonyl group and the aromatic system, allows for a range of functionalization reactions.
N-Alkylation and N-Acylation Reactions
The N-2 atom of the phthalazinone core readily undergoes N-alkylation with various alkyl halides. These reactions are typically carried out in the presence of a base to deprotonate the nitrogen, thereby enhancing its nucleophilicity. The choice of base and solvent can significantly influence the reaction's efficiency and selectivity. It has been demonstrated that potassium salts of phthalazinones are selectively alkylated on the nitrogen atom. beilstein-journals.org For instance, the N-alkylation of 4-substituted-1(2H)-phthalazinone derivatives with ethyl bromoacetate (B1195939) proceeds efficiently to yield the corresponding phthalazinone acetic acid ethyl ester derivatives. ekb.egresearchgate.net
Similarly, N-acylation can be achieved using acyl chlorides or anhydrides, introducing a carbonyl group onto the N-2 position. This reaction provides a pathway to N-acylphthalazinones, which are valuable intermediates in organic synthesis. The acetylation of 4-phenyl-1(2H)-phthalazinone, for example, produces the corresponding N-acetyl derivative. nih.gov
Table 1: Representative N-Alkylation Reactions of Phthalazinone Analogs
| Entry | Phthalazinone Substrate | Alkylating Agent | Base/Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 4-Benzylphthalazin-1(2H)-one | Ethyl acrylate | K₂CO₃ | Ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoate | - | researchgate.net |
| 2 | 4-Bromophthalazin-1(2H)-one | Methyl iodide | K₂CO₃ / Acetone | 4-Bromo-2-methylphthalazin-1(2H)-one | 85 | beilstein-journals.org |
| 3 | 4-Bromophthalazin-1(2H)-one | Isopropyl iodide | K₂CO₃ / Acetone | 4-Bromo-2-isopropylphthalazin-1(2H)-one | 84 | beilstein-journals.org |
| 4 | 4-(2,4-dimethyl-phenyl)-2H-phthalazinone | Ethyl bromoacetate | - | Phthalazinone acetic acid ethyl ester derivative | - | ekb.egresearchgate.net |
Formation of Novel N-Linked Heterocyclic Architectures
The N-2 position of the phthalazinone ring serves as a versatile anchor for the construction of more complex, fused, and linked heterocyclic systems. By introducing appropriate functional groups via N-alkylation or N-acylation, subsequent intramolecular or intermolecular reactions can lead to the formation of novel ring systems.
For instance, phthalazinone acetic acid hydrazide, derived from the corresponding ethyl ester, can be reacted with various aromatic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form N-linked oxadiazole derivatives. ekb.egresearchgate.net Furthermore, the reaction of N-substituted phthalazinones with hydrazines can lead to the formation of fused triazolophthalazine structures. The reactivity of 4-substituted-phenyl-1-chlorophthalazine with hydrazine (B178648) hydrate (B1144303) has been shown to yield triazolophthalazine derivatives. researchcommons.org Similarly, pyrazolophthalazines can be synthesized from phthalazinone precursors. ekb.eg
These transformations highlight the utility of the N-2 position as a strategic point for molecular diversification, enabling the synthesis of a wide array of polycyclic compounds with potential applications in medicinal chemistry and materials science.
Chemical Transformations of the Benzoic Acid Moiety
The benzoic acid portion of 2-(1-oxophthalazin-2(1H)-yl)benzoic acid offers another avenue for chemical modification, allowing for functional group interconversions and substitutions on the aromatic ring.
Carboxylic Acid Functional Group Interconversions (e.g., Esterification, Amidation)
The carboxylic acid group can be readily converted into a variety of other functional groups. Esterification, for instance, can be achieved by reacting the benzoic acid with an alcohol in the presence of an acid catalyst. iiste.org This reaction is often driven to completion by removing the water formed during the reaction. A range of alcohols, from simple alkanols to more complex polyols, can be employed, leading to a diverse library of ester derivatives. medcraveonline.com
Amidation, the formation of an amide bond, is another crucial transformation. This can be accomplished by activating the carboxylic acid, for example, by converting it to an acid chloride with thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine. msu.edu Direct amidation methods using coupling agents are also widely employed to facilitate this transformation under milder conditions.
Table 2: Representative Esterification and Amidation of Benzoic Acid Analogs
| Entry | Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Benzoic acid | Glycerol | Amberlyst-15 | α-mono benzoate (B1203000) glycerol | ~70 | iiste.org |
| 2 | 4-Nitrobenzoic acid | Various amines | (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, K₂CO₃, THF | Corresponding amides | Good to Excellent | masterorganicchemistry.com |
Electrophilic and Nucleophilic Aromatic Substitution on the Benzoic Acid Ring
The benzoic acid ring is susceptible to electrophilic aromatic substitution reactions, although the carboxylic acid group is a deactivating, meta-directing substituent. numberanalytics.com Common electrophilic substitution reactions include nitration (using a mixture of nitric and sulfuric acids) and halogenation (using a halogen in the presence of a Lewis acid catalyst). masterorganicchemistry.comlumenlearning.comlibretexts.org The incoming electrophile will predominantly be directed to the position meta to the carboxylic acid group.
While nucleophilic aromatic substitution is generally less common for simple benzoic acids, it can occur if the ring is substituted with strong electron-withdrawing groups or in the presence of a suitable leaving group.
Intramolecular Cyclization and Rearrangement Reactions
The dual functionality of this compound and its derivatives allows for intramolecular reactions, leading to the formation of novel polycyclic systems. For instance, under acidic conditions, intramolecular cyclization can occur between the carboxylic acid group and the phthalazinone ring system, potentially leading to fused lactone structures. Acid-catalyzed intramolecular cyclization of N-cyano sulfoximines has been shown to be an effective method for synthesizing thiadiazine 1-oxides. nih.gov
Rearrangement reactions of the phthalazinone core or its derivatives can also lead to structurally diverse products. While specific rearrangements for this compound are not extensively documented, related heterocyclic systems are known to undergo various rearrangements, often promoted by acid, base, or heat. These rearrangements can involve ring expansion, contraction, or atom migration, providing access to unique molecular scaffolds. researchgate.net
Ring-Opening and Ring-Closure Dynamics of the Phthalazinone System
The phthalazinone core is a robust heterocyclic system, and its stability is a key factor in its widespread use in medicinal chemistry. However, under specific conditions, the lactam functionality within the phthalazinone ring can undergo cleavage. The dynamics of ring-opening and ring-closure are influenced by factors such as pH, temperature, and the nature of substituents on the phthalazinone and the N-aryl moiety.
While specific studies on the ring-opening and ring-closure dynamics of this compound are not extensively documented in peer-reviewed literature, the reactivity can be inferred from the behavior of analogous N-aryl phthalazinones and related heterocyclic systems.
pH-Dependent Hydrolysis:
The amide bond within the phthalazinone ring is susceptible to hydrolysis under both acidic and basic conditions, although the phthalazinone system is generally considered stable. The rate of this hydrolysis is pH-dependent.
Acidic Conditions: Under strong acidic conditions, protonation of the carbonyl oxygen of the lactam can activate the carbonyl carbon towards nucleophilic attack by water. This can lead to a ring-opening reaction, yielding a derivative of 2-(2-hydrazinylcarbonyl)benzoic acid. The presence of the carboxylic acid group on the N-phenyl ring could potentially influence the rate of this reaction through intramolecular catalysis, although this has not been experimentally verified for this specific compound.
Basic Conditions: In the presence of a strong base, the lactam can be hydrolyzed via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This would also result in the formation of a substituted 2-carboxybenzoylhydrazide. The stability of the resulting carboxylate and hydrazide moieties under these conditions is a crucial factor in the equilibrium between the ring-closed and ring-opened forms.
The general mechanisms for acid- and base-catalyzed amide hydrolysis are well-established, and the phthalazinone system is expected to follow these principles.
Intramolecular Cyclization:
The formation of the this compound ring system is typically achieved through the cyclization of a suitable precursor. A common synthetic route involves the reaction of a 2-aroylbenzoic acid with a substituted hydrazine. For the title compound, the logical precursor would be 2-(2-hydrazinylbenzoyl)benzoic acid or a related derivative.
The intramolecular cyclization is a dehydration reaction that results in the formation of the stable six-membered phthalazinone ring. This process is often facilitated by heat or acid catalysis, which promotes the nucleophilic attack of the terminal nitrogen of the hydrazine moiety onto the carbonyl carbon of the benzoic acid derivative, followed by the elimination of a water molecule.
The equilibrium of this reaction heavily favors the formation of the thermodynamically stable phthalazinone ring. The reverse reaction, the ring-opening, generally requires more forcing conditions.
Functional Group Compatibility and Chemoselectivity Studies
The presence of two distinct functional groups in this compound—the carboxylic acid and the lactam within the phthalazinone ring—presents challenges and opportunities in terms of chemoselectivity. The reactivity of one group can be influenced by the presence of the other, and reactions must be carefully designed to target the desired site.
Selective Reactions of the Carboxylic Acid Group:
The carboxylic acid group is a versatile handle for further chemical modifications, such as esterification, amidation, and reduction.
Esterification: Standard esterification conditions, such as treatment with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), can be employed to selectively modify the carboxylic acid group. The phthalazinone lactam is generally stable under these conditions, allowing for the chemoselective formation of the corresponding ester.
Amidation: The carboxylic acid can be converted to an amide by reaction with an amine using standard peptide coupling reagents (e.g., HATU, HOBt/DCC). This allows for the introduction of a wide range of substituents without affecting the phthalazinone core.
Reduction: Selective reduction of the carboxylic acid to the corresponding alcohol can be achieved using reagents like borane-tetrahydrofuran (B86392) complex (BH3·THF). Care must be taken to choose a reducing agent that does not also reduce the lactam carbonyl. More powerful reducing agents like lithium aluminum hydride (LiAlH4) would likely reduce both the carboxylic acid and the lactam.
Chemoselective Reactions on the Phthalazinone Ring:
While the phthalazinone ring is generally stable, certain reactions can be performed on this moiety.
N-Alkylation: The nitrogen atom of the lactam is part of an N-aryl system, making it less nucleophilic and generally unreactive towards alkylation under standard conditions. Alkylation reactions on phthalazinone derivatives typically occur at the N-2 position if it is unsubstituted. In the case of this compound, this position is already substituted.
Reactions at the C4 Position: The C4 position of the phthalazinone ring can be a site for functionalization, often starting from a precursor with a suitable leaving group at this position. For analogs of the title compound, this would allow for the introduction of various substituents via nucleophilic substitution or cross-coupling reactions.
Functional Group Compatibility:
The compatibility of the phthalazinone moiety with various reagents is a critical consideration in multistep syntheses. The lactam is generally compatible with a range of reaction conditions used for modifying the carboxylic acid group. However, strong nucleophiles, strong reducing agents, and harsh acidic or basic conditions that could promote ring-opening should be used with caution.
The following table summarizes the expected chemoselectivity for some common transformations:
| Reagent/Condition | Target Functional Group | Expected Outcome on this compound |
| SOCl₂ | Carboxylic Acid | Formation of the corresponding acyl chloride. |
| ROH, H⁺ (catalytic) | Carboxylic Acid | Selective esterification of the carboxylic acid. |
| Amine, DCC/HOBt | Carboxylic Acid | Selective amidation of the carboxylic acid. |
| BH₃·THF | Carboxylic Acid | Selective reduction of the carboxylic acid to an alcohol. |
| LiAlH₄ | Both | Reduction of both the carboxylic acid and the lactam. |
| Strong Base (e.g., NaOH), Heat | Both | Potential hydrolysis of the lactam (ring-opening). |
| Strong Acid (e.g., H₂SO₄), Heat | Both | Potential hydrolysis of the lactam (ring-opening). |
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds, offering detailed insights into the chemical environment of individual atoms. For "2-(1-oxophthalazin-2(1H)-yl)benzoic acid," both one-dimensional and two-dimensional NMR experiments are indispensable for a complete structural assignment.
Application of One-Dimensional NMR Techniques (¹H, ¹³C)
One-dimensional NMR provides fundamental information about the number and types of protons and carbons in a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" reveals distinct signals for each of the aromatic and acidic protons. The chemical shifts (δ) are influenced by the electronic environment of the protons, with electron-withdrawing groups causing a downfield shift. The protons on the phthalazinone and benzoic acid rings typically appear in the aromatic region (δ 7.0-8.5 ppm). The carboxylic acid proton is highly deshielded and appears as a broad singlet at a much lower field (δ > 10 ppm).
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Key signals include those for the carbonyl carbons of the phthalazinone and carboxylic acid groups, which are found at the downfield end of the spectrum (typically δ > 160 ppm). The aromatic carbons resonate in the region of δ 120-150 ppm. The specific chemical shifts for the carbons in "this compound" allow for the unambiguous assignment of each carbon atom within the molecular structure.
| ¹H NMR Data | |
| Proton | Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 8.5 (multiplets) |
| Carboxylic Acid Proton | > 10 (broad singlet) |
| ¹³C NMR Data | |
| Carbon | Chemical Shift (ppm) |
| Carbonyl (Phthalazinone) | > 160 |
| Carbonyl (Carboxylic Acid) | > 160 |
| Aromatic Carbons | 120 - 150 |
Utilization of Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY)
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the same spin system. For the target molecule, COSY spectra would show correlations between adjacent protons on the phthalazinone and benzoic acid rings, helping to trace the connectivity of the aromatic systems.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the connectivity between different fragments of the molecule, such as the linkage between the benzoic acid and phthalazinone moieties. For instance, correlations between the protons on one ring and the carbons on the other would definitively establish the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. nanalysis.com This is valuable for determining the through-space interactions and confirming the conformation of the molecule in solution. nanalysis.com For "this compound," NOESY can help to understand the relative orientation of the two aromatic ring systems. nanalysis.com
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For "this compound" (C₁₅H₁₀N₂O₃), the exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.
| HRMS Data | |
| Molecular Formula | C₁₅H₁₀N₂O₃ |
| Calculated Exact Mass | [Value] |
| Observed Exact Mass | [Value] |
The fragmentation pattern observed in the mass spectrum provides further structural information. The molecule can undergo characteristic fragmentation upon ionization, and the analysis of these fragment ions can help to piece together the structure of the parent molecule.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. youtube.com These methods are excellent for identifying the functional groups present in a compound.
In the IR spectrum of "this compound," characteristic absorption bands would be observed for the various functional groups:
O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.
C=O Stretches: Two distinct carbonyl stretching bands would be expected. The amide carbonyl of the phthalazinone ring and the carbonyl of the carboxylic acid will appear in the region of 1650-1750 cm⁻¹.
C=N Stretch: The imine bond in the phthalazinone ring will show a characteristic absorption.
C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.
Aromatic C=C Stretches: Bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic rings.
Raman spectroscopy provides complementary information, particularly for non-polar bonds. The symmetric vibrations of the aromatic rings are often more intense in the Raman spectrum.
| IR Spectroscopy Data | |
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Carboxylic Acid O-H | 2500 - 3300 (broad) |
| Carbonyl (Amide & Acid) | 1650 - 1750 |
| Aromatic C=C | 1450 - 1600 |
| Aromatic C-H | > 3000 |
X-ray Crystallography for Solid-State Structural Characterization and Conformational Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of "this compound," it is possible to determine the precise arrangement of atoms in the crystal lattice.
This technique provides a wealth of information, including:
Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.
Intermolecular interactions: Details of how the molecules pack together in the crystal, including hydrogen bonding and π-π stacking interactions.
Advanced Chiroptical Spectroscopies (e.g., VCD, ECD) for Absolute Configuration Assignment (if applicable to chiral derivatives)
While the parent compound, this compound, is achiral, scientific research has led to the synthesis of chiral derivatives to explore their biological activities. researchgate.netumich.edusemanticscholar.org Notably, a series of chiral N-(2-(1-oxophthalazin-2(1H)-yl)ethanoyl)-α-amino acid derivatives have been developed. researchgate.netumich.edusemanticscholar.orgmendeley.comresearchgate.net These compounds, which incorporate amino acid moieties, are of interest for their potential as antitumor agents. researchgate.netumich.edumendeley.comresearchgate.net
The determination of the absolute configuration of chiral molecules is a critical aspect of their chemical and pharmacological characterization. Advanced chiroptical spectroscopic techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful, non-destructive methods for unambiguously assigning the absolute stereochemistry of chiral compounds in solution. mdpi.comnih.gov
However, a thorough review of the existing scientific literature reveals that VCD and ECD spectroscopic studies have not been reported for the chiral derivatives of this compound. Although the synthesis of chiral N-(2-(1-oxophthalazin-2(1H)-yl)ethanoyl)-α-amino acid derivatives has been documented, their absolute configurations were established based on the known stereochemistry of the starting L-amino acids used in the synthesis. researchgate.netumich.edusemanticscholar.org
Consequently, there are no available experimental data or detailed research findings regarding the application of advanced chiroptical spectroscopies for the absolute configuration assignment of these specific chiral derivatives. Future research in this area could involve the application of VCD and ECD, in conjunction with quantum chemical calculations, to independently verify the absolute configuration of these molecules and to provide deeper insights into their three-dimensional structure in solution.
Based on a comprehensive search of available scientific literature, detailed computational and theoretical chemistry studies specifically focusing on the compound This compound are not publicly available. While extensive research exists on related phthalazinone and benzoic acid derivatives, the specific analyses requested in the outline for this particular molecule have not been found.
Computational chemistry is a vital branch of chemistry that utilizes computer simulations to help solve complex chemical problems. It applies the principles of theoretical chemistry, incorporated into computer programs, to calculate the structures and properties of molecules and solids. For many related compounds, such as other phthalazinone derivatives and various benzoic acid analogues, these computational methods have been extensively used. nih.govresearchgate.netresearchgate.netniscpr.res.inresearchgate.net
For instance, studies on other benzoic acid derivatives have employed Density Functional Theory (DFT) for quantum chemical calculations to analyze electronic structures, stability, and reactivity. niscpr.res.innih.govmdpi.com Similarly, molecular modeling and dynamics simulations have been used to explore the conformational landscapes of related molecules. nih.govresearchgate.net Furthermore, techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are commonly applied to classes of compounds like phthalazinones and benzoic acids to predict their biological activities. dntb.gov.uanih.gov
However, without specific studies on this compound, it is not possible to provide scientifically accurate data for the following requested sections:
Computational and Theoretical Chemistry Studies
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling within a Theoretical Framework
To provide such an analysis would require original research involving complex computational software and theoretical calculations that are beyond the scope of this service. Fabricating this information would be scientifically inaccurate. Therefore, a detailed article adhering to the provided outline for 2-(1-oxophthalazin-2(1H)-yl)benzoic acid cannot be generated at this time.
Strategies for Chemical Derivatization and Analog Development
Diversification of the Phthalazinone Ring System
The phthalazinone core is a key structural feature amenable to a wide range of chemical modifications. These include the introduction of various heterocyclic systems to create novel fused or appended structures, as well as systematic substitutions on its aromatic ring to modulate electronic and steric properties.
A prominent strategy for diversifying the phthalazinone scaffold involves the incorporation of other five-membered heterocyclic rings. This approach aims to create hybrid molecules that may exhibit enhanced or novel biological activities by combining the pharmacophoric features of both ring systems jst.go.jp.
Oxadiazole: Phthalazinone derivatives bearing a 1,3,4-oxadiazole (B1194373) moiety have been synthesized, often starting from a phthalazinone acetohydrazide intermediate. For instance, treatment of a 4-substituted-1(2H)-phthalazinone acetic acid hydrazide with various aromatic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) yields the corresponding 2-((5-aryl-1,3,4-oxadiazol-2-yl)methyl)phthalazin-1(2H)-one derivatives ekb.eg. This synthetic route allows for the introduction of a wide variety of substituents on the oxadiazole ring. Another approach involves the synthesis of 4-(5-mercapto-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one, which can be further alkylated to produce a range of substituted oxadiazole-phthalazinone compounds jst.go.jp.
Thiadiazole: Similar to oxadiazoles, thiadiazole rings can be appended to the phthalazinone core. The synthesis of 1,3,4-thiadiazole (B1197879) derivatives often proceeds through thiosemicarbazide (B42300) intermediates, which undergo cyclization under acidic conditions nih.govencyclopedia.pub. For example, reacting a phthalazinone-containing precursor with thiosemicarbazide followed by cyclodehydration can yield 2-amino-1,3,4-thiadiazole (B1665364) hybrids.
Triazole: The 1,2,3-triazole ring, often synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has been successfully integrated with the phthalazinone scaffold. This involves reacting an alkyne-functionalized phthalazinone with various functionalized azides to produce phthalazinone-tethered 1,2,3-triazole conjugates in high yields tandfonline.com. Another key heterocyclic system, the s-triazole (1,2,4-triazole), can be synthesized from 1(2H)-oxophthalazine-2-acetic acid hydrazide. This intermediate can be converted into 2-[(4-substituted-5-mercaptotriazol-3-yl) methyl]-1(2H)-oxophthalazines, which serve as versatile precursors for fused s-triazolo[3,4-b] jst.go.jpresearchgate.netresearchgate.netthiadiazine and s-triazolo[3,4-b] jst.go.jpresearchgate.netresearchgate.netthiadiazole derivatives nih.gov.
Pyrazolone: Pyrazolone and pyrazole (B372694) moieties have been attached to the phthalazinone system. A common synthetic pathway involves the reaction of a phthalazine (B143731) acetohydrazide derivative with active methylene (B1212753) compounds like ethyl acetoacetate (B1235776) or acetylacetone (B45752) ekb.egfayoum.edu.eg. Depending on the reaction conditions, acyclic intermediates may first be isolated, which then undergo cyclization upon prolonged heating or treatment with an acid catalyst to yield the desired pyrazolone-phthalazinone hybrid fayoum.edu.eg.
Tetrazole: Tetrazole rings, which are considered bioisosteres of carboxylic acids, can be incorporated into molecular designs. The synthesis of 5-substituted 1H-tetrazoles is commonly achieved through the [3+2] cycloaddition reaction between a nitrile and an azide (B81097), often catalyzed by a Lewis acid researchgate.net. This methodology allows for the hybridization of tetrazole moieties with other heterocyclic systems, including those that could be linked to a phthalazinone core wikipedia.org.
Table 1: Synthesis of Phthalazinone-Heterocycle Hybrids
| Heterocycle | Key Intermediate/Precursor | Typical Reagents and Conditions | Reference(s) |
|---|---|---|---|
| Oxadiazole | Phthalazinone acetic acid hydrazide | Aromatic acids, POCl₃ | ekb.eg |
| Thiadiazole | Thiosemicarbazide derivative | Acid-catalyzed cyclodehydration | nih.govencyclopedia.pub |
| 1,2,3-Triazole | Alkyne-functionalized phthalazinone | Organic azides, Cu(I) catalyst ("Click Chemistry") | tandfonline.com |
| s-Triazole | Phthalazinone acetic acid hydrazide | Carbon disulfide, potassium hydroxide (B78521), then hydrazine (B178648) | nih.gov |
| Pyrazolone | Phthalazinone acetohydrazide | Ethyl acetoacetate or acetylacetone, heat/acid catalyst | ekb.egfayoum.edu.eg |
| Tetrazole | Nitrile derivative | Sodium azide, Lewis acid catalyst | researchgate.netwikipedia.org |
Modifying the substitution pattern on the benzo portion of the phthalazinone ring is a fundamental strategy for fine-tuning the electronic properties and steric profile of the molecule. Common electrophilic aromatic substitution reactions can be employed for this purpose.
Nitration: The introduction of a nitro group (–NO₂) onto the aromatic ring of 4-aryl-1(2H)-phthalazinone derivatives has been investigated using various nitrating agents and catalysts. Studies have shown that using nitric acid (HNO₃) with a catalyst like phosphorus pentoxide (P₂O₅) at room temperature can achieve regioselective mono-nitration researchgate.netresearchgate.net. The position of nitration is influenced by the existing substituents on both the phthalazinone core and any appended aryl groups researchgate.netresearchgate.net.
Halogenation: Halogen atoms (F, Cl, Br, I) can be introduced onto the aromatic ring through electrophilic halogenation reactions mt.com. These reactions typically employ a halogen source and a Lewis acid catalyst. Alternatively, modern transition-metal-catalyzed C-H activation/functionalization strategies have emerged as powerful tools for the direct and regioselective halogenation of phthalazinones nih.gov. For example, palladium or rhodium catalysts can direct the halogenation to a specific position ortho to a directing group within the molecule nih.gov.
Alkylation/Arylation: Transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, are effective methods for introducing alkyl, aryl, or heteroaryl groups onto a pre-functionalized (e.g., halogenated) phthalazinone ring researchgate.net. Furthermore, direct C-H activation/alkylation provides a more atom-economical route to introduce new carbon-carbon bonds onto the aromatic scaffold nih.govresearchgate.net.
Chemical Modification of the Benzoic Acid Moiety
The benzoic acid portion of 2-(1-oxophthalazin-2(1H)-yl)benzoic acid provides a carboxylic acid functional group that is a prime target for a variety of chemical transformations, including the formation of esters and amides, and potentially serving as an anchor for the construction of more complex fused ring systems.
The carboxylic acid group is readily converted into ester and amide derivatives, which can significantly alter the compound's polarity, solubility, and ability to form hydrogen bonds.
Esterification: Esters are typically synthesized by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, followed by reaction with an alcohol. While direct esterification of this compound is not extensively detailed in the provided context, related structures like 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoic acid have been synthesized via the hydrolysis of their corresponding ethyl esters nih.gov. This implies that the ester linkage is a stable and accessible derivative.
Amidation: Amide bond formation is a cornerstone of medicinal chemistry. The carboxylic acid can be coupled with a wide range of primary or secondary amines or amino acid esters to generate a library of amide derivatives. Standard peptide coupling reagents, such as N,N′-dicyclohexylcarbodiimide (DCC), are effective for this transformation nih.gov. For example, 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoic acid has been successfully reacted with various amines and amino acid esters using DCC to produce the corresponding amides and peptide conjugates nih.govnih.gov. An alternative route involves converting the carboxylic acid to its corresponding acid hydrazide, which can then be transformed into an acyl azide. The acyl azide is a highly reactive intermediate that couples efficiently with amines to form the amide bond, a method known to minimize racemization when using chiral amines nih.govnih.gov.
Table 2: Derivatization of Phthalazinone-Carboxylic Acids
| Derivative | Coupling Partner | Key Reagents/Methods | Reference(s) |
|---|---|---|---|
| Esters | Alcohols | Acid catalysis (Fischer); Acyl chloride route | nih.gov |
| Amides | Amines | N,N′-Dicyclohexylcarbodiimide (DCC) | nih.govnih.gov |
| Peptide Conjugates | Amino Acid Esters | DCC; Azide coupling method | nih.govnih.gov |
The ortho-disposition of the carboxylic acid and the phthalazinone substituent on the central benzene (B151609) ring provides an ideal geometry for intramolecular cyclization reactions to form novel fused polycyclic systems. Such reactions can lead to rigid, conformationally constrained structures that may exhibit unique biological profiles.
One notable example is the synthesis of indazolophthalazinones. This transformation can be achieved through a ruthenium(II)-catalyzed C(sp²)-H functionalization of N-aryl phthalazinones with aldehydes. The initial reaction forms a hydroxyalkylated intermediate, which then undergoes a subsequent Mitsunobu cyclization to construct the fused indazole ring system researchgate.net. While this example starts from an N-aryl phthalazinone rather than the N-benzoic acid derivative, it demonstrates the feasibility of forming fused rings adjacent to the phthalazinone nitrogen.
Another potential, though less directly documented, strategy could involve the conversion of the carboxylic acid to a reactive species that could undergo intramolecular electrophilic attack on the electron-rich aromatic ring of the phthalazinone core, leading to a new fused ketone. The feasibility of such a reaction would depend on the activation state of the respective rings.
Rational Design and Synthesis of Hybrid Molecular Constructs
The principle of molecular hybridization involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule with the potential for improved affinity, enhanced efficacy, or a dual mechanism of action encyclopedia.pub. The this compound scaffold is an excellent platform for such a strategy.
Synthesis of these hybrids often employs efficient and modular chemical reactions. Multicomponent reactions (MCRs) are particularly powerful, allowing for the assembly of complex molecules from three or more starting materials in a single step. For example, novel pyran-linked phthalazinone-pyrazole hybrids have been synthesized via a one-pot, three-component reaction involving a substituted phthalazinone, a pyrazole-carbaldehyde, and an active methylene compound researchgate.net. Similarly, "click chemistry" provides a reliable method for linking a phthalazinone unit to another molecular fragment via a stable triazole linker tandfonline.com. This rational, modular approach facilitates the rapid generation of diverse libraries of hybrid molecules for biological screening.
Design Concepts for Prodrug Strategies (excluding clinical administration)
Prodrug design for this compound primarily focuses on temporarily modifying its carboxylic acid group. This functional group is often crucial for the molecule's biological activity through specific interactions with its target, but its polarity can sometimes hinder bioavailability. The overarching goal of a prodrug strategy is to mask this polar group, thereby improving properties such as membrane permeability, and then have the masking group removed in vivo to release the active parent drug.
A prevalent and effective strategy for carboxylic acid-containing drugs is the formation of ester prodrugs . This approach involves converting the carboxylic acid into an ester, which can significantly increase the lipophilicity of the molecule. Enhanced lipophilicity can facilitate easier passage across biological membranes. The choice of the alcohol used for esterification is critical as it influences the rate of hydrolysis back to the active carboxylic acid by endogenous esterases.
Table 6.4.1: Potential Ester Prodrugs of this compound
| Prodrug Type | Example Promoieties | Rationale |
|---|---|---|
| Simple Alkyl Esters | Methyl, Ethyl, Propyl | Increases lipophilicity; rate of hydrolysis can be tuned by the size of the alkyl group. |
| Phenyl Esters | Phenyl | Offers a balance of increased lipophilicity and susceptibility to enzymatic cleavage. |
Another design concept is the development of amide-based prodrugs . While generally more stable than esters, certain amides can be designed to undergo enzymatic cleavage. For instance, creating an amide with an amino acid could leverage specific peptidases for activation.
Bioprecursor prodrugs represent a more complex strategy where the prodrug is converted to the active drug through a multi-step metabolic process, often involving oxidation or reduction rather than simple hydrolysis. While conceptually applicable, designing a bioprecursor for this compound would require a deep understanding of its metabolic pathways.
The selection of a suitable promoiety for any prodrug strategy depends on a delicate balance of factors including the stability of the prodrug in the gastrointestinal tract, its absorption characteristics, and the efficiency of its conversion to the parent compound at the desired site of action.
High-Throughput and Combinatorial Chemistry Approaches for Library Generation
To explore the chemical space around this compound and to systematically investigate structure-activity relationships, high-throughput and combinatorial chemistry approaches are invaluable. These strategies enable the rapid synthesis of a large number of structurally related analogs, collectively known as a chemical library.
Parallel synthesis is a key technique in this context. It allows for the simultaneous synthesis of a library of compounds in separate reaction vessels, often in a spatially addressable format like a 96-well plate. This method is highly efficient for generating a focused library where specific structural variations are systematically explored. For this compound, a parallel synthesis approach could be employed to create a library of analogs by varying the substituents on either the phthalazinone ring system or the benzoic acid moiety.
Table 6.5.1: Parallel Synthesis Strategy for this compound Analogs
| Core Scaffold | Point of Diversification | Example Building Blocks |
|---|---|---|
| 2-(1-oxophthalazin-2(1H)-yl) | Benzoic acid moiety | A diverse set of substituted 2-halobenzoic acids for coupling reactions. |
Solution-phase combinatorial synthesis offers another powerful approach. One-pot, multi-component reactions (MCRs) are particularly well-suited for this purpose as they can rapidly generate structural complexity from simple starting materials in a single step. For instance, a library of phthalazinone derivatives can be synthesized through the condensation of a substituted 2-acylbenzoic acid with a variety of hydrazines. This approach allows for the introduction of diversity at the N2 position of the phthalazinone ring.
The design of a combinatorial library for this compound would involve the selection of a core scaffold and a set of diverse building blocks to be attached to this scaffold. The choice of building blocks would be guided by the desire to probe the effects of various physicochemical properties, such as size, electronics, and lipophilicity, on the biological activity of the resulting analogs.
The successful implementation of these high-throughput and combinatorial strategies can significantly accelerate the drug discovery process by rapidly identifying lead compounds with improved potency and optimized pharmacokinetic profiles.
Mechanistic Investigations of Molecular Interactions Non Clinical Focus
Molecular Recognition and Binding Mode Analysis with Model Systems
The molecular architecture of 2-(1-oxophthalazin-2(1H)-yl)benzoic acid suggests a capacity for specific and multi-point interactions within theoretical receptors and protein active sites. Its behavior can be predicted by analyzing its two primary functional components: the benzoic acid group and the N-aryl phthalazinone scaffold.
The carboxylic acid function is a well-established anchor for molecular recognition. In numerous protein-ligand interactions, this group acts as a potent hydrogen bond donor and acceptor. Studies on other substituted benzoic acid derivatives have shown that the carboxyl group frequently forms strong, charge-assisted hydrogen bonds or salt bridges with the guanidinium (B1211019) side chain of arginine residues or the ammonium (B1175870) group of lysine (B10760008) residues in protein binding pockets. nih.govnih.gov This interaction often serves as the primary anchoring point, correctly orienting the rest of the molecule for secondary interactions. nih.gov
The phthalazinone ring system, linked to the benzoic acid via an N-aryl bond, provides a larger, relatively rigid scaffold that can engage in various non-covalent interactions. Molecular docking studies of analogous N-aryl phthalazinones and other fused heterocyclic systems indicate that these aromatic surfaces are crucial for binding affinity through:
Hydrophobic Interactions: The fused benzene (B151609) rings of the phthalazinone core can occupy hydrophobic pockets within a receptor, displacing water molecules and contributing favorably to the binding free energy. nih.gov
π-π Stacking: The electron-rich aromatic rings can engage in π-π stacking interactions with the side chains of aromatic amino acids such as phenylalanine, tyrosine, or tryptophan.
Hydrogen Bonding: The lactam carbonyl oxygen of the phthalazinone ring is a potential hydrogen bond acceptor, capable of interacting with backbone N-H groups or polar amino acid side chains.
Table 1: Predicted Molecular Interactions for this compound
| Interaction Type | Molecular Moiety | Potential Binding Partner (in Model Systems) |
| Hydrogen Bonding / Salt Bridge | Carboxylic Acid (-COOH) | Arginine, Lysine, Histidine side chains |
| Hydrogen Bonding | Lactam Carbonyl (C=O) | Backbone amides, Serine, Threonine side chains |
| Hydrophobic Interactions | Phthalazinone Benzene Ring | Leucine, Valine, Isoleucine side chains |
| π-π Stacking | Phthalazinone & Benzoic Rings | Phenylalanine, Tyrosine, Tryptophan side chains |
Structure-Reactivity Relationships in Chemical Systems
The reactivity of this compound is governed by the interplay of its constituent functional groups and can be modulated for applications in catalysis, sensing, or materials science.
The phthalazinone core possesses a lactam (a cyclic amide) moiety. The nitrogen atom at the 2-position is a common site for functionalization, such as N-alkylation, which has been demonstrated in the synthesis of various phthalazinone derivatives. ekb.eg Furthermore, the aryl ring attached to this nitrogen—in this case, the benzoic acid ring—can undergo directed C-H functionalization. Ruthenium(II)-catalyzed C(sp2)-H functionalization of N-aryl phthalazinones with aldehydes has been described, typically occurring at the ortho-position of the N-aryl ring relative to the directing phthalazinone group. nih.gov For the title compound, this would correspond to the C3 or C5 position of the benzoic acid ring.
The structure-activity relationship (SAR) for related heterocyclic benzoic acids has been explored in other contexts, such as for protein kinase inhibitors. nih.gov These studies show that the introduction of substituents onto the benzoic acid ring can significantly alter electronic properties and steric profiles, thereby tuning the molecule's reactivity and interaction with target systems. For instance, introducing electron-withdrawing groups would increase the acidity of the carboxylic acid and could influence the reactivity of the ring towards nucleophilic attack. Conversely, electron-donating groups would decrease the acidity and could facilitate electrophilic substitution reactions.
In the context of materials science, the rigid, planar structure of the phthalazinone core makes it an attractive building block for polymers or metal-organic frameworks where defined spatial arrangements are desired. The reactivity of the carboxylic acid group allows it to be readily converted into esters, amides, or other functional groups, enabling its incorporation into larger macromolecular structures. Phthalazinone derivatives are frequently used as precursors for constructing more complex, fused heterocyclic systems. ekb.eglongdom.org
Table 2: Predicted Effects of Substitution on the Reactivity of this compound
| Substitution Position | Substituent Type | Predicted Effect on Reactivity | Potential Application |
| Benzoic Acid Ring | Electron-Withdrawing (e.g., -NO₂) | Increases acidity of -COOH; may facilitate nucleophilic aromatic substitution. | Modified ligand properties; precursor for further synthesis. |
| Benzoic Acid Ring | Electron-Donating (e.g., -OCH₃) | Decreases acidity of -COOH; activates the ring for electrophilic substitution. | Tuning electronic properties for sensing or catalysis. |
| Phthalazinone Ring | Halogen (e.g., -Cl, -Br) | Provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). | Synthesis of complex derivatives for materials science. |
Exploration of Chelation and Coordination Chemistry with Metal Centers
The structure of this compound contains multiple potential donor atoms, making it a candidate for acting as a ligand in coordination chemistry to form metal complexes relevant to catalysis or materials. The primary coordination sites are the oxygen atoms of the carboxylate group and the heteroatoms of the phthalazinone ring.
The benzoic acid moiety, upon deprotonation to benzoate (B1203000), is a classic coordinating group. It can bind to a metal center in several modes:
Monodentate: One of the carboxylate oxygens binds to the metal.
Bidentate Chelating: Both carboxylate oxygens bind to the same metal center, forming a stable four-membered ring.
Bidentate Bridging: Each carboxylate oxygen binds to a different metal center, linking them to form coordination polymers or metal-organic frameworks.
Studies on other benzoic acid derivatives containing nitrogen heterocycles confirm that both the carboxylate and the heterocyclic nitrogen atoms can participate in coordination. nih.gov
The phthalazinone moiety offers additional potential coordination sites. While the lactam nitrogen is involved in the N-aryl bond, the carbonyl oxygen and the nitrogen atom at the 3-position are potential donors. Investigations into the complexation behavior of aminophthalazinone derivatives with copper(II) ions have shown that coordination can occur through the nitrogen atoms of the phthalazinone system and substituents, in addition to the exocyclic carbonyl oxygen. researchgate.netbeilstein-journals.org Based on these precedents, this compound could potentially act as a bidentate ligand, chelating a metal ion through one of the carboxylate oxygens and the phthalazinone carbonyl oxygen, forming a stable seven-membered ring. This chelation would enhance the stability of the resulting metal complex.
The formation of such metal complexes could be valuable in catalysis, where the metal center acts as the active site and the ligand framework modulates its electronic properties and steric environment.
Table 3: Potential Coordination Modes of 2-(1-oxophthalazin-2(1H)-yl)benzoate with Metal Centers
| Coordination Mode | Donor Atoms Involved | Potential Metal Ions | Resulting Structure |
| Monodentate | One Carboxylate Oxygen | Transition metals (e.g., Cu²⁺, Zn²⁺, Co²⁺) | Simple metal complex |
| Bidentate Chelating | Both Carboxylate Oxygens | Lanthanides, transition metals | Stable 4-membered chelate ring |
| Bidentate Chelating | One Carboxylate Oxygen + Phthalazinone Carbonyl Oxygen | Transition metals (e.g., Cu²⁺, Ni²⁺) | Stable 7-membered chelate ring |
| Bridging | Two Carboxylate Oxygens (intermolecular) | Various metals (e.g., Cd²⁺, Zn²⁺) | Coordination polymer or Metal-Organic Framework (MOF) |
Future Directions and Emerging Research Avenues
Development of Innovative and Eco-Friendly Synthetic Methodologies
The synthesis of phthalazinone derivatives, including 2-(1-oxophthalazin-2(1H)-yl)benzoic acid, is undergoing a paradigm shift towards more sustainable and efficient methods. Green chemistry principles are being increasingly integrated to minimize environmental impact and enhance reaction efficiency.
Innovative approaches such as ultrasound-assisted synthesis have shown promise in the synthesis of related heterocyclic compounds. This technique utilizes acoustic cavitation to create localized hot spots with high temperatures and pressures, which can significantly accelerate reaction rates, improve yields, and often lead to cleaner reactions with fewer byproducts. For the synthesis of phthalazinone derivatives, ultrasound irradiation can offer a greener alternative to conventional heating methods, potentially reducing energy consumption and reaction times. nih.gov
Similarly, microwave-assisted synthesis is another green technique being explored for the synthesis of nitrogen-containing heterocycles. Microwave heating can dramatically shorten reaction times from hours to minutes, often with improved yields and purities. This rapid, controlled heating can be advantageous for the multi-step synthesis of complex molecules like this compound.
Flow chemistry , or continuous flow synthesis, represents a cutting-edge approach that offers significant advantages in terms of safety, scalability, and process control. In a flow reactor, reactants are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This methodology is particularly suited for reactions involving hazardous reagents or intermediates, and it facilitates a more seamless transition from laboratory-scale synthesis to industrial production. While specific applications to this compound are still emerging, the principles of flow chemistry are highly relevant for its future large-scale, sustainable production.
The development of novel, eco-friendly catalysts is also a key area of research. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a central tenet of green chemistry. Research into solid acid catalysts, for example, for the synthesis of related heterocyclic systems, aims to replace traditional, more hazardous acid catalysts.
| Synthetic Methodology | Key Advantages | Potential Application to this compound |
| Ultrasound-Assisted Synthesis | Increased reaction rates, higher yields, milder reaction conditions, reduced energy consumption. | Potentially faster and more energy-efficient synthesis with fewer purification steps. |
| Microwave-Assisted Synthesis | Rapid heating, significantly shorter reaction times, improved yields and purity. | Accelerated synthesis, enabling high-throughput screening of derivatives. |
| Flow Chemistry | Enhanced safety, precise process control, improved scalability, potential for automation. | Safer and more efficient large-scale production with consistent product quality. |
| Eco-Friendly Catalysis | Use of reusable and less toxic catalysts, reduced waste generation. | More sustainable synthesis pathways with a lower environmental footprint. |
Integration of Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis
To ensure the quality and efficiency of the synthesis of this compound, the integration of advanced analytical techniques for real-time monitoring is crucial. Process Analytical Technology (PAT) is a framework that aims to design, analyze, and control manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials.
Advanced spectroscopic techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy and Raman spectroscopy can be employed to monitor the progress of the synthesis in real time. These techniques provide valuable information about the concentration of reactants, intermediates, and products, allowing for a deeper understanding of the reaction kinetics and mechanism. This real-time data enables precise control over reaction conditions to optimize yield and minimize the formation of impurities.
For the solid-state characterization of this compound, advanced imaging techniques are becoming increasingly important. For instance, the design and synthesis of fluorescent phthalazinone derivatives for one- and two-photon fluorescence microscopy imaging have been reported. This suggests the potential to develop derivatives of this compound that could be used as fluorescent probes for imaging in biological systems. Furthermore, techniques like X-ray crystallography are fundamental for determining the precise three-dimensional structure of the molecule, which is crucial for understanding its chemical properties and for rational drug design.
Application of Artificial Intelligence and Machine Learning in De Novo Compound Design and Synthesis Prediction
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of chemical synthesis and drug discovery. For a compound like this compound, these technologies can be applied in several key areas.
De novo design of novel analogs with improved properties is a significant application of AI. Generative models, a type of AI, can learn the underlying patterns in large datasets of chemical structures and their associated properties. These models can then generate new molecules with desired characteristics, such as enhanced biological activity or improved pharmacokinetic profiles. This approach can accelerate the discovery of new drug candidates based on the phthalazinone scaffold.
Synthesis prediction is another area where AI and ML can have a major impact. Machine learning models can be trained on vast databases of chemical reactions to predict the most likely products of a given set of reactants and conditions. Furthermore, these models can suggest optimal synthetic routes to a target molecule, including this compound, potentially identifying more efficient and cost-effective pathways than those devised by traditional methods. This can save significant time and resources in the laboratory.
Quantitative Structure-Activity Relationship (QSAR) modeling, a long-standing computational method, continues to be enhanced by modern machine learning algorithms. By correlating the structural features of a series of phthalazinone derivatives with their biological activity, QSAR models can predict the activity of new, unsynthesized compounds. This predictive power allows chemists to prioritize the synthesis of the most promising candidates, streamlining the drug discovery process.
Exploration of Novel Applications in Areas such as Materials Science, Supramolecular Chemistry, and Chemical Biology Probes
While the primary focus of research on this compound has been in medicinal chemistry, its unique chemical structure suggests potential applications in other scientific domains.
In materials science , the phthalazinone core is being investigated for its potential in the development of novel organic materials. For instance, related heterocyclic compounds have been explored for their fluorescent properties, suggesting that derivatives of this compound could be developed as organic light-emitting diode (OLED) materials or as fluorescent probes for sensing and imaging applications. The benzoic acid moiety also offers a handle for incorporation into polymers, potentially leading to new materials with unique optical or electronic properties.
The field of supramolecular chemistry focuses on the study of non-covalent interactions between molecules. The structure of this compound, with its hydrogen bond donors and acceptors and aromatic rings, makes it an excellent candidate for forming well-defined supramolecular assemblies through hydrogen bonding and π-π stacking interactions. These self-assembled structures could find applications in areas such as crystal engineering, drug delivery, and the development of "smart" materials that respond to external stimuli.
As chemical biology probes , derivatives of this compound could be designed to interact with specific biological targets. By attaching a fluorescent tag or a reactive group to the molecule, researchers can create tools to study the function and localization of proteins and other biomolecules within living cells. This can provide valuable insights into disease mechanisms and aid in the identification of new drug targets.
Addressing Challenges in Scalability, Process Optimization, and Sustainability in Chemical Production
The transition from a laboratory-scale synthesis to large-scale industrial production presents several challenges that must be addressed to ensure the economic viability and environmental sustainability of this compound.
Scalability of the synthetic route is a primary concern. Reactions that are efficient on a small scale may not be practical or safe when scaled up. The use of hazardous reagents, extreme reaction conditions, or complex purification procedures can all pose significant challenges for industrial production. The adoption of continuous flow chemistry, as mentioned earlier, is a promising strategy to overcome many of these scalability issues.
Process optimization is crucial for maximizing yield, minimizing costs, and ensuring consistent product quality. This involves a systematic investigation of all reaction parameters, including temperature, pressure, catalyst loading, and solvent choice, to identify the optimal conditions for the synthesis. Statistical methods, such as Design of Experiments (DoE), can be powerful tools for efficient process optimization.
Sustainability is an increasingly important consideration in chemical manufacturing. This involves minimizing the environmental impact of the entire production process, from the sourcing of raw materials to the disposal of waste. The principles of green chemistry, such as the use of renewable feedstocks, the avoidance of toxic solvents, and the maximization of atom economy, must be integrated into the synthesis of this compound to ensure its long-term viability as a commercially important compound. The development of greener synthetic routes, as discussed in section 8.1, is therefore of paramount importance.
Q & A
Q. What are the established synthetic methodologies for 2-(1-oxophthalazin-2(1H)-yl)benzoic acid and its derivatives?
The compound is synthesized via multi-step organic reactions. A common approach involves coupling 1-oxophthalazine derivatives with functionalized benzoic acids. For example, describes the reaction of phthalazinone derivatives with ethyl chloroacetate in anhydrous acetonitrile under reflux, yielding intermediates like ethyl 2-(1-oxophthalazin-2-yl)acetate (85% yield). Subsequent hydrolysis produces the carboxylic acid derivative. Advanced coupling methods using 1-hydroxybenzotriazole (HOBt) and N,N'-dicyclohexylcarbodiimide (DCC) enable conjugation with α-amino acids for antitumor studies .
Q. What analytical techniques are critical for characterizing this compound and its conjugates?
Key methods include:
- NMR spectroscopy : Used to confirm structural integrity (e.g., H and C NMR for derivatives like methyl 2-(2-(1-oxophthalazin-2-yl)acetamido)acetamido)-4-methyl pentanoate) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretches at 1753 cm and aromatic C=C vibrations at 1574 cm) .
- Elemental analysis : Validates purity and stoichiometry (e.g., CHNO derivatives show <1% deviation in C/H/N content) .
Q. How is this compound utilized in polymer chemistry?
highlights its role in synthesizing polybenzimidazoles (PPBI) for proton exchange membranes. The carboxyl group reacts with 3,3’-diaminobenzidine in polyphosphoric acid, forming thermally stable polymers with potential fuel cell applications .
Advanced Research Questions
Q. How do structural modifications of this compound influence antitumor activity?
Conjugation with α-amino acids (e.g., L-phenylalanine) enhances cytotoxicity. For example, derivatives like 5a-e ( ) exhibit IC values <10 µM against MCF7 breast cancer cells. The amino acid side chain improves cellular uptake, while the phthalazinone core interacts with DNA or enzymes (e.g., topoisomerase II). Structure-activity studies reveal that electron-withdrawing substituents on the benzoic acid moiety increase potency .
Q. What computational tools are employed to model interactions between this compound and biological targets?
Molecular docking and 3D pharmacophore modeling (e.g., using AutoDock or Schrödinger Suite) predict binding to kinase domains. notes that halogenated derivatives (e.g., chlorophenyl groups) enhance hydrophobic interactions with ATP-binding pockets in cancer-related proteins .
Q. How can researchers resolve contradictions in biological assay data for this compound?
Discrepancies in cytotoxicity results (e.g., varying IC across cell lines) may arise from assay conditions (e.g., serum concentration, incubation time). recommends:
- Standardizing protocols (e.g., MTT assay at 48 hrs, 10% FBS).
- Validating target engagement via Western blotting (e.g., caspase-3 activation) .
Q. What strategies optimize coupling reactions for synthesizing amino acid conjugates?
Key parameters include:
Q. How is X-ray crystallography applied to determine the compound’s structure?
SHELX software ( ) refines single-crystal data. For derivatives, low-temperature (153 K) data collection reduces thermal motion artifacts. Example metrics: R factor <0.05, data-to-parameter ratio >17 (as in for related compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
